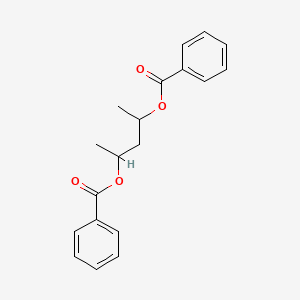

2,4-Pentanediol dibenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

59694-10-9 |

|---|---|

Molecular Formula |

C19H20O4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

4-benzoyloxypentan-2-yl benzoate |

InChI |

InChI=1S/C19H20O4/c1-14(22-18(20)16-9-5-3-6-10-16)13-15(2)23-19(21)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3 |

InChI Key |

JKKDDLAPNLMFHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Pentanediol Dibenzoate from Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-Pentanediol dibenzoate, commencing from the readily available starting material, benzoic acid. The synthesis is presented as a two-step process, involving the initial conversion of benzoic acid to its more reactive acid chloride derivative, followed by the esterification of 2,4-Pentanediol. This document furnishes detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow to facilitate a thorough understanding and practical implementation of the methodology.

Synthetic Strategy Overview

The synthesis of this compound from benzoic acid is most effectively achieved through a two-stage synthetic sequence. This strategy is predicated on the activation of the carboxylic acid group of benzoic acid to facilitate the subsequent esterification with the diol, 2,4-Pentanediol.

Step 1: Synthesis of Benzoyl Chloride

Benzoic acid is first converted to the highly reactive acyl chloride, benzoyl chloride. This transformation is a standard procedure in organic synthesis and can be accomplished using various chlorinating agents.

Step 2: Synthesis of this compound

The synthesized benzoyl chloride is then reacted with 2,4-Pentanediol in an esterification reaction to yield the final product, this compound. The Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, are well-suited for this transformation.

A necessary precursor for this synthesis is 2,4-Pentanediol. A brief protocol for its preparation is also included.

Experimental Protocols

Synthesis of the Precursor: 2,4-Pentanediol

A common method for the preparation of 2,4-Pentanediol involves the reduction of 2,4-pentanedione.

Reaction:

-

Starting Material: 2,4-Pentanediol (Acetylacetone)

-

Reagent: Sodium borohydride (NaBH₄)

-

Solvent: Methanol or Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2,4-pentanedione in methanol.

-

Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours.

-

Acidify the reaction mixture carefully with dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate esters.

-

Remove the solvent under reduced pressure.

-

Extract the resulting aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-Pentanediol.

-

Purify the crude product by fractional distillation under reduced pressure.

Step 1: Synthesis of Benzoyl Chloride from Benzoic Acid

Reaction:

-

Starting Material: Benzoic Acid

-

Reagent: Thionyl Chloride (SOCl₂)

-

Catalyst: A few drops of N,N-Dimethylformamide (DMF) (optional)

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to absorb the evolving HCl and SO₂ gases.

-

To the flask, add dry benzoic acid.

-

Slowly add an excess of thionyl chloride to the benzoic acid.

-

Add a catalytic amount of DMF (1-2 drops).

-

Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation.

-

Purify the resulting crude benzoyl chloride by fractional distillation under reduced pressure to obtain a colorless liquid.

Step 2: Synthesis of this compound

This esterification is effectively carried out under Schotten-Baumann conditions.

Reaction:

-

Starting Materials: 2,4-Pentanediol, Benzoyl Chloride

-

Base: Pyridine or aqueous Sodium Hydroxide

-

Solvent: Dichloromethane or Diethyl Ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-Pentanediol in a suitable organic solvent like dichloromethane.

-

Add a slight excess of a base, such as pyridine, to the solution. The base acts as a scavenger for the HCl produced during the reaction.

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride (2.2 equivalents) dropwise from the dropping funnel to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure product as a solid.[1][2]

Data Presentation

Table 1: Reactant and Product Stoichiometry

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 2.2 |

| Thionyl Chloride | SOCl₂ | 118.97 | Excess |

| 2,4-Pentanediol | C₅H₁₂O₂ | 104.15 | 1.0 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 2.2 |

| This compound | C₁₉H₂₀O₄ | 312.36 | 1.0 |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Key Parameters | Typical Yield (%) |

| Benzoyl Chloride Synthesis | Reflux with SOCl₂, atmospheric pressure | > 90 |

| This compound Synthesis | Schotten-Baumann, 0°C to RT | 80 - 95 |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Chemical Shifts / Absorption Bands |

| ¹H NMR (CDCl₃, δ ppm) | ~8.0-8.1 (m, 4H, Ar-H ortho to C=O), ~7.4-7.6 (m, 6H, Ar-H meta and para to C=O), ~5.2-5.4 (m, 2H, -CH(O)-), ~2.0-2.2 (m, 2H, -CH₂-), ~1.3-1.4 (d, 6H, -CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~166 (C=O), ~133 (Ar-C para), ~130 (Ar-C ipso), ~129.5 (Ar-C ortho), ~128.5 (Ar-C meta), ~68 (-CH(O)-), ~42 (-CH₂-), ~20 (-CH₃)[3][4] |

| FT-IR (cm⁻¹) | ~3060 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1720 (C=O ester stretch), ~1270 (C-O stretch), ~1100 (O-C stretch)[5][6][7] |

Mandatory Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthesis and purification process.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ester - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

chemical properties of 2,4-Pentanediol dibenzoate isomers

An In-depth Technical Guide on the Chemical Properties of 2,4-Pentanediol Dibenzoate Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a diester of benzoic acid and 2,4-pentanediol, exists as three stereoisomers: (2R,4R)-2,4-pentanediol dibenzoate, (2S,4S)-2,4-pentanediol dibenzoate, and meso-2,4-pentanediol dibenzoate. These isomers, while possessing the same molecular formula and connectivity, exhibit distinct three-dimensional arrangements of atoms, which can significantly influence their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the chemical properties of these isomers, including their synthesis, purification, and characterization. Detailed experimental protocols and tabulated quantitative data are presented to facilitate comparative analysis. Furthermore, logical workflows for their preparation and characterization are visualized to aid in experimental design.

Introduction

Stereoisomerism plays a critical role in the functionality of chemical compounds, particularly in the context of pharmacology and materials science. The spatial orientation of functional groups can dictate molecular interactions, leading to variations in efficacy, toxicity, and material characteristics. This compound serves as a key example of a molecule where stereochemistry is paramount. The chiral centers at the 2- and 4-positions of the pentane backbone give rise to a pair of enantiomers, (2R,4R) and (2S,4S), and a diastereomeric meso compound. Understanding the unique properties of each isomer is essential for their application in various scientific and industrial fields. This guide aims to consolidate the available information on the chemical properties of these specific isomers, providing a valuable resource for researchers and professionals.

Chemical and Physical Properties

Table 1: General Chemical Properties of this compound

| Property | Value | Citation |

| Molecular Formula | C₁₉H₂₀O₄ | [1] |

| Molecular Weight | 312.365 g/mol | [1] |

| XLogP3 | 5.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 8 | [1] |

| Exact Mass | 312.13615911 | [1] |

| Heavy Atom Count | 23 | [1] |

| Complexity | 345 | [1] |

| Canonical SMILES | CC(CC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | [1] |

Note: These properties are for the generic this compound molecule and do not distinguish between the stereoisomers.

Synthesis and Purification

The synthesis of this compound isomers involves the esterification of the corresponding 2,4-pentanediol isomer with benzoic acid or a derivative thereof. The key to obtaining the desired stereoisomer of the dibenzoate is to start with the stereochemically pure diol.

Synthesis of 2,4-Pentanediol Precursors

The synthesis of the chiral and meso diol precursors is a critical first step. Asymmetric reduction of acetylacetone is a common method to produce enantiomerically enriched 2,4-pentanediol. For instance, (2R,4R)-pentanediol can be synthesized via asymmetric hydrogenation of 2,4-pentanedione.

Esterification to Form Dibenzoate Isomers

A general and effective method for the esterification is the Mitsunobu reaction. This reaction allows for the conversion of the diol to the dibenzoate under mild conditions with inversion of stereochemistry at the reacting center if a chiral alcohol is used.

Experimental Protocol: Synthesis of (2R,4R)-2,4-Pentanediol Dibenzoate

This protocol is based on a general Mitsunobu esterification procedure.

Materials:

-

(2R,4R)-(-)-Pentanediol

-

Benzoic acid

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2R,4R)-(-)-pentanediol (1 equivalent) and benzoic acid (2.2 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (2.2 equivalents) to the solution and stir until it is fully dissolved.

-

Slowly add DEAD or DIAD (2.2 equivalents) dropwise to the reaction mixture. The addition is exothermic, so maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the (2R,4R)-2,4-pentanediol dibenzoate.

-

Characterize the purified product by NMR spectroscopy, mass spectrometry, and polarimetry to confirm its identity and stereochemical purity.

This protocol can be adapted for the synthesis of the (2S,4S) and meso isomers by starting with the corresponding stereoisomer of 2,4-pentanediol.

Purification

Column chromatography is the primary method for purifying the synthesized dibenzoate isomers. The choice of eluent is crucial for achieving good separation from byproducts such as triphenylphosphine oxide and the reduced azodicarboxylate.

Spectroscopic Characterization

While specific spectra for the individual dibenzoate isomers are not widely published, the expected spectroscopic features can be inferred from the structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzoate groups, the methine protons at the 2- and 4-positions of the pentane chain, the methylene protons at the 3-position, and the methyl protons. The coupling patterns and chemical shifts of the diastereotopic methylene protons and the methine protons will be characteristic for each isomer.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons, and the carbons of the pentane backbone. The chemical shifts of the carbons in the pentane chain will be sensitive to the stereochemistry.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 312.37 g/mol . Fragmentation patterns would likely involve the loss of the benzoate groups.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching of the ester functional group is expected around 1720 cm⁻¹.

Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activities or signaling pathways of the individual isomers of this compound. Given that stereochemistry often plays a crucial role in the pharmacological activity of compounds, it is plausible that the (2R,4R), (2S,4S), and meso isomers could exhibit different biological effects. Further research in this area is warranted to explore their potential as bioactive molecules.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of a specific this compound isomer.

Caption: General workflow for the synthesis and characterization of this compound isomers.

Conclusion

This technical guide has summarized the available information on the chemical properties of the (2R,4R), (2S,4S), and meso isomers of this compound. While general properties and a synthetic approach have been outlined, there is a clear need for further experimental investigation to fully characterize each isomer. The detailed experimental protocol and logical workflow provided herein offer a foundation for researchers to synthesize and analyze these compounds. Future studies should focus on obtaining quantitative physical data, detailed spectroscopic analysis for each isomer, and exploring their potential biological activities. Such research will undoubtedly contribute to a more complete understanding of these stereochemically rich molecules and may unlock new applications in various scientific disciplines.

References

In-Depth Technical Guide: Physicochemical Properties of 4-(benzoyloxy)pentan-2-yl benzoate (CAS Number 59694-10-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties for the compound with CAS number 59694-10-9, identified as 4-(benzoyloxy)pentan-2-yl benzoate, also known as 2,4-Pentanediol, dibenzoate. It is important to note that experimentally determined data for this specific compound is scarce in publicly available literature. Therefore, this document presents a combination of predicted data, calculated values, and general experimental methodologies applicable to similar chemical structures. Due to the limited information, no specific signaling pathways or detailed experimental workflows involving this compound have been identified.

Chemical Identity and Structure

| Identifier | Value |

| CAS Number | 59694-10-9 |

| Chemical Name | 4-(benzoyloxy)pentan-2-yl benzoate |

| Synonyms | 2,4-Pentanediol, dibenzoate |

| Molecular Formula | C₁₉H₂₀O₄ |

| Molecular Weight | 312.36 g/mol |

| Canonical SMILES | CC(CC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2[1] |

| InChI Key | Not available |

Physical and Chemical Properties

| Property | Value | Source |

| Boiling Point | 436.2 ± 28.0 °C (Predicted) | ChemicalBook |

| Density | 1.130 g/cm³ (Predicted) | ChemicalBook |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| Appearance | Not available | - |

| XLogP3 | 5.2 (Calculated) | LookChem[1] |

| Hydrogen Bond Donor Count | 0 (Calculated) | LookChem[1] |

| Hydrogen Bond Acceptor Count | 4 (Calculated) | LookChem[1] |

| Rotatable Bond Count | 8 (Calculated) | LookChem[1] |

For comparative purposes, the experimentally determined properties of a structurally similar compound, 2,2,4-Trimethyl-1,3-pentanediol dibenzoate (CAS No. 68052-23-3), are provided below. It is crucial to note that these values are not for CAS 59694-10-9 and should be used for reference only.

| Property (for 2,2,4-Trimethyl-1,3-pentanediol dibenzoate) | Value | Source |

| Boiling Point | 225-227 °C at 55 mmHg | Sigma-Aldrich[2], ChemicalBook[3] |

| Density | 1.075 g/mL at 25 °C | Sigma-Aldrich[2], ChemicalBook[3] |

| Refractive Index | n20/D 1.532 | Sigma-Aldrich[2], ChemicalBook[3] |

General Experimental Protocols for Physical Property Determination

In the absence of specific experimental protocols for 4-(benzoyloxy)pentan-2-yl benzoate, this section outlines general methodologies commonly used for determining the physical properties of high molecular weight esters.

Melting Point Determination

The melting point of a solid organic compound can be determined using a melting point apparatus or a Thiele tube.[4][5]

-

Apparatus: Digital melting point apparatus or Thiele tube with a high-boiling point liquid (e.g., mineral oil), thermometer, and capillary tubes.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and submerged in the Thiele tube's heating fluid.

-

The sample is heated at a controlled rate (typically 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

-

Boiling Point Determination

For high-boiling point liquids, distillation under reduced pressure (vacuum distillation) is often employed to prevent decomposition.

-

Apparatus: Round-bottom flask, distillation head, condenser, receiving flask, thermometer, heating mantle, and vacuum source with a manometer.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask with boiling chips.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The system is evacuated to the desired pressure, which is monitored by the manometer.

-

The sample is heated gently until it boils.

-

The temperature at which the liquid and vapor are in equilibrium and the condensate drips from the condenser is recorded as the boiling point at that specific pressure.

-

Synthesis and Workflow Visualization

No specific biological signaling pathways or detailed experimental workflows involving 4-(benzoyloxy)pentan-2-yl benzoate have been documented in the reviewed literature. However, a general synthetic route for its precursor, 2,4-pentanediol, can be conceptualized. The following diagram illustrates a logical workflow for the synthesis of a dibenzoate ester from its corresponding diol.

Caption: General workflow for the synthesis of 4-(benzoyloxy)pentan-2-yl benzoate.

Conclusion

While the chemical identity of CAS number 59694-10-9 is established as 4-(benzoyloxy)pentan-2-yl benzoate, there is a notable absence of comprehensive, experimentally verified physicochemical data in the public domain. The information presented in this guide is primarily based on predicted values and general chemical principles. For drug development and research applications, it is imperative that the physical properties of this compound be determined experimentally. The provided general protocols can serve as a starting point for such characterization efforts. Further research is required to elucidate any potential biological activity and associated signaling pathways of this molecule.

References

An In-depth Technical Guide to 2,4-Pentanediol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

2,4-Pentanediol dibenzoate is the diester formed from 2,4-pentanediol and two equivalents of benzoic acid. The core structure consists of a five-carbon chain with benzoate groups attached at the second and fourth positions.

Chemical Structure:

The structure of this compound can be represented by the following canonical SMILES string: CC(CC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2[1].

Stereochemistry: The 2,4-pentanediol precursor exists as three stereoisomers: (2R,4R)-(-)-pentanediol, (2S,4S)-(+)-pentanediol, and the achiral meso-2,4-pentanediol. Consequently, this compound can also exist in these distinct stereoisomeric forms. The specific stereoisomer should be considered in any experimental design or biological evaluation, as stereochemistry can significantly impact molecular properties and biological activity. The commercially available (2R,4R) stereoisomer has the CAS number 59694-10-9[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀O₄ | [1] |

| Molecular Weight | 312.365 g/mol | [1] |

| CAS Number | 59694-10-9 ((2R,4R) isomer) | [1] |

| Exact Mass | 312.13615911 | [1] |

| XLogP3 | 5.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 8 | [1] |

| Complexity | 345 | [1] |

Synthesis of this compound

General Experimental Protocol: Mitsunobu Esterification

The following is a general procedure for the Mitsunobu reaction, which can be adapted for the synthesis of this compound.

Materials:

-

2,4-Pentanediol (select desired stereoisomer)

-

Benzoic acid

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a solution of 2,4-pentanediol (1.0 eq) and benzoic acid (2.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (2.2 eq) dropwise to the cooled solution. The reaction is exothermic and may require cooling to maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Logical Workflow for Synthesis:

Caption: Logical workflow for the synthesis of this compound via the Mitsunobu reaction.

Spectroscopic Characterization (Theoretical)

Specific spectroscopic data for this compound is not available. However, the expected spectral characteristics can be predicted based on its structure and the known spectra of similar benzoate esters.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the pentane backbone and the benzoate groups. The aromatic protons of the benzoate groups would appear in the downfield region (typically δ 7.2-8.1 ppm). The methine protons on the pentane backbone (at C2 and C4) would be shifted downfield due to the deshielding effect of the adjacent ester oxygen, likely appearing in the range of δ 5.0-5.5 ppm. The methyl protons on the pentane backbone would appear further upfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the ester groups at approximately δ 165-167 ppm. The aromatic carbons would appear in the δ 128-133 ppm region. The carbons of the pentane backbone would be observed in the upfield region of the spectrum.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be expected at m/z = 312. Common fragmentation patterns for benzoate esters include the loss of the benzoate group (C₆H₅COO•) and cleavage of the ester bond.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band characteristic of the C=O stretch of the ester functional groups, typically appearing in the range of 1720-1740 cm⁻¹. C-O stretching vibrations of the ester would be observed in the 1250-1300 cm⁻¹ region. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Biological Activity and Drug Development Potential

As of the date of this document, there is no published research detailing the biological activity, pharmacological properties, or any involvement in signaling pathways of this compound. The potential for this molecule in drug development is currently unexplored.

Logical Relationship for Potential Drug Discovery Workflow:

Caption: A generalized workflow for drug discovery and development, which would be applicable to this compound if a biological activity is identified.

Conclusion

This compound is a structurally defined diester with potential for stereoisomerism. While its fundamental physicochemical properties can be predicted, a comprehensive understanding of this molecule is hampered by the lack of publicly available experimental data. Further research is required to elucidate its spectroscopic characteristics, confirm its synthesis through detailed protocols, and explore any potential biological activities. For researchers and professionals in drug development, this molecule represents an unexplored area of chemical space.

References

Technical Guide: Solubility Profile of 2,4-Pentanediol Dibenzoate

Introduction

2,4-Pentanediol dibenzoate (CAS No: 59694-10-9, Molecular Formula: C₁₉H₂₀O₄) is a diester of benzoic acid and 2,4-pentanediol.[1] Understanding its solubility in various organic solvents is critical for a wide range of applications, including chemical synthesis, purification, formulation development, and materials science. As a molecule with significant non-polar character derived from its two phenyl rings and pentane backbone, balanced by four polar oxygen atoms within its two ester groups, its solubility behavior is nuanced.[1]

This technical guide provides a detailed overview of the predicted solubility of this compound based on established chemical principles. Furthermore, it offers a comprehensive experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on the principle of "like dissolves like".[2] The molecule's large non-polar surface area suggests good solubility in non-polar and moderately polar solvents, while the polar ester groups may impart some solubility in more polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Toluene, Hexane, Diethyl Ether | High | The large non-polar regions (phenyl and pentyl groups) of the solute will interact favorably with non-polar solvents via van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | These solvents can interact with the polar ester groups of the solute while also solvating its non-polar portions, leading to good miscibility. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The polarity of these solvents is high, and while they can hydrogen bond with the ester oxygens, the large non-polar bulk of the solute may limit solubility compared to polar aprotic solvents. |

| Highly Polar Protic | Water | Very Low / Insoluble | The molecule lacks significant hydrogen bond donating capabilities and its large hydrophobic structure prevents effective solvation by the highly polar, hydrogen-bonding water network. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted "Shake-Flask" or equilibrium solubility method, which is a robust technique for determining the solubility of a solid compound in a given solvent.[3]

3.1 Materials & Equipment

-

Solute: this compound (solid, high purity)

-

Solvents: Selected organic solvents (analytical grade)

-

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

-

Glassware for standard solution preparation

-

3.2 Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

3.3 Data Calculation The solubility (S) is calculated using the following formula:

S (g/L) = C × DF

Where:

-

C is the concentration of the diluted sample measured by the instrument (in g/L).

-

DF is the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

An In-Depth Technical Guide to the Mechanism of Action of Dibenzoate Plasticizers

Abstract

Dibenzoate plasticizers are a class of high-solvating additives essential for modifying the physical properties of polymers, most notably polyvinyl chloride (PVC). As effective, non-phthalate alternatives, they have garnered significant attention across various industries. This technical guide provides a comprehensive overview of the core mechanisms by which dibenzoate plasticizers function. It details the molecular interactions, thermodynamic principles, and resulting macroscopic property changes. The guide summarizes key quantitative performance data in structured tables, outlines standard experimental protocols for evaluation, and provides visualizations of the primary mechanisms and workflows to support researchers, scientists, and professionals in the field of polymer science and material development.

Introduction

Polyvinyl chloride (PVC) in its unprocessed state is a rigid and brittle polymer, limiting its direct application.[1] To impart flexibility and improve processability, additives known as plasticizers are incorporated into the polymer matrix.[2] Plasticizers are low-volatility solvents that, when added to a polymer, increase its flexibility, ductility, and workability. For decades, phthalate esters were the industry standard; however, due to health and environmental concerns, there has been a significant shift towards alternatives.[3]

Dibenzoate plasticizers, such as diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB), have emerged as leading high-solvating, non-phthalate alternatives.[4][5] Their high solvating power allows for efficient processing at lower temperatures and faster fusion times compared to general-purpose plasticizers.[4][6] This guide elucidates the fundamental principles governing their action as plasticizing agents.

Core Mechanism of Action

The plasticizing effect of dibenzoates is not a result of a chemical reaction with the polymer but rather a physical process governed by intermolecular forces and thermodynamics. The mechanism is best understood through a combination of the lubricity, gel, and free volume theories.

Solvation and Compatibility: The Gel and Lubricity Theories

The primary step in plasticization involves the solvation of the polymer by the plasticizer. Dibenzoate molecules, possessing polar ester groups, interact with the polar sites on the polymer chains, specifically the carbon-chlorine dipoles in PVC.[5] This process can be described in the following steps:

-

Initial Mixing: The plasticizer is blended with the polymer resin.

-

Penetration and Swelling: At elevated processing temperatures, the plasticizer molecules penetrate the amorphous regions of the polymer, swelling the polymer particles.[5]

-

Disruption of Polymer-Polymer Bonds: The polar interactions between the dibenzoate molecules and the polymer chains overcome the strong, rigid intermolecular forces (van der Waals forces and dipole-dipole interactions) between the polymer chains themselves.[5] This effectively breaks the polymer-polymer bonds that cause rigidity.

-

Re-establishment of Structure: Upon cooling, the polymer structure is re-established, but with the plasticizer molecules now interspersed between the chains, acting as molecular lubricants and spacers.[5]

The effectiveness of this process is dictated by the compatibility between the plasticizer and the polymer. Compatibility can be predicted using the Hildebrand solubility parameter (δ) . A plasticizer and polymer with closely matched solubility parameters will be highly compatible, leading to efficient plasticization.[4][6] Dibenzoates are considered high-solvency plasticizers due to their chemical structure, which promotes strong interaction with PVC.[5][6]

The Free Volume Theory

The integration of plasticizer molecules into the polymer matrix leads to a significant increase in the "free volume."[7][8] Free volume is the unoccupied space between polymer chains that is not part of the chains' own volume. By spacing the polymer chains further apart, dibenzoates increase this free volume.

This expansion of free volume has a critical consequence: it dramatically increases the segmental mobility of the polymer chains. The chains are no longer locked in a rigid structure and can more easily slide past one another. This increased mobility is the direct cause of the macroscopic changes observed in the plasticized material, most importantly the reduction in the glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a hard, glassy state to a more rubbery, flexible state. By lowering the Tg, dibenzoates ensure the polymer is flexible at its service temperature.[9][10]

Visualizing the Mechanisms and Workflows

To clarify these concepts, the following diagrams illustrate the molecular mechanism of plasticization, a typical experimental workflow for plasticizer evaluation, and the initial step in the biodegradation of dibenzoates.

Caption: Dibenzoates increase free volume and chain mobility.

Caption: Standard workflow for evaluating plasticizer performance.

Caption: Initial hydrolysis is a common biodegradation step.

Quantitative Performance Data

The performance of dibenzoate plasticizers is assessed by measuring their effect on the thermal and mechanical properties of the host polymer. The following tables summarize typical quantitative data for PVC plasticized with various dibenzoates compared to a standard phthalate like DEHP. Data is representative and compiled for illustrative purposes.

Table 1: Thermal and Hardness Properties of Plasticized PVC (40 phr)

| Plasticizer | Type | Glass Transition Temp. (Tg) (°C) | Shore A Hardness |

|---|---|---|---|

| Unplasticized PVC | Control | ~85 | >100 |

| DEHP | Phthalate | ~ -2.0 | ~85 |

| 1,3-Propanediol Dibenzoate | Dibenzoate | ~ -4.5 | ~84 |

| 1,5-Pentanediol Dibenzoate | Dibenzoate | ~ -11.0 | ~82 |

| 1,6-Hexanediol Dibenzoate | Dibenzoate | ~ -15.0 | ~88 |

Source: Data points are illustrative, based on trends reported in scientific literature.[1]

Table 2: Mechanical Properties of Plasticized PVC (40 phr)

| Plasticizer | Max Stress (MPa) | Elongation at Break (%) | 100% Modulus (MPa) |

|---|---|---|---|

| DEHP | ~18.0 | ~350 | ~9.5 |

| 1,3-Propanediol Dibenzoate | ~19.5 | ~380 | ~9.0 |

| 1,5-Pentanediol Dibenzoate | ~19.0 | ~400 | ~8.5 |

| 1,6-Hexanediol Dibenzoate | ~20.0 | ~390 | ~10.0 |

Source: Data points are illustrative, based on trends reported in scientific literature.[1]

Table 3: Dynamic Mechanical Properties of Plasticized PVC (40 phr at 1 Hz, 25°C)

| Plasticizer | Storage Modulus (G') (MPa) | Loss Modulus (G'') (MPa) |

|---|---|---|

| DEHP | ~15 | ~8 |

| 1,3-Propanediol Dibenzoate | ~12 | ~6 |

| 1,5-Pentanediol Dibenzoate | ~10 | ~5 |

| 1,6-Hexanediol Dibenzoate | ~20 | ~9 |

Source: Data points are illustrative, based on trends reported in dynamic mechanical analysis studies.[1][11]

Key Experimental Protocols

The characterization of dibenzoate plasticizers relies on a suite of standardized analytical techniques to quantify their effect on polymer properties.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the glass transition temperature (Tg) of the plasticized polymer, a primary indicator of plasticizer efficiency.[1]

-

Methodology:

-

A small, weighed sample (typically 5-10 mg) of the plasticized polymer is sealed in an aluminum pan.

-

The sample is placed in the DSC cell alongside an empty reference pan.

-

The sample is subjected to a controlled temperature program, often involving a heat-cool-heat cycle to erase thermal history. A typical heating rate is 10-20°C/min.

-

The heat flow into the sample relative to the reference is measured as a function of temperature.

-

The Tg is identified as a step-change in the heat flow curve in the second heating scan.

-

Dynamic Mechanical Analysis (DMA)

-

Objective: To measure the viscoelastic properties (storage modulus G' and loss modulus G'') of the material as a function of temperature or frequency.[1][12][13]

-

Methodology:

-

A sample of the plasticized polymer with defined geometry (e.g., rectangular bar for torsion or tensile mode) is clamped in the DMA instrument.

-

A small, oscillating (sinusoidal) stress is applied to the sample.

-

The resultant strain and the phase lag between the stress and strain are measured.

-

For a temperature sweep, the test is performed at a constant frequency (e.g., 1 Hz) while the temperature is ramped (e.g., 2-5°C/min).

-

The storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response, are calculated. The peak of the tan δ curve (G''/G') is often used as an indicator of Tg.

-

Tensile Testing

-

Objective: To determine the key mechanical properties of the plasticized material, including tensile strength, elongation at break, and modulus.

-

Methodology:

-

A standardized "dog-bone" shaped specimen is cut from a sheet of the plasticized polymer.

-

The specimen is mounted in the grips of a universal testing machine.

-

The specimen is pulled at a constant rate of crosshead speed (e.g., 20 mm/min) until it fractures.[14]

-

The force (load) and extension (displacement) are continuously recorded.

-

Stress (force per unit area) and strain (change in length per original length) are calculated to generate a stress-strain curve, from which the ultimate tensile strength, elongation at break, and modulus are determined.

-

Plasticizer Migration Testing

-

Objective: To measure the permanence of the plasticizer within the polymer matrix by quantifying its tendency to migrate out.

-

Methodology (Oven Volatility Test):

-

A precisely weighed sample of the plasticized polymer is placed in a controlled-temperature oven (e.g., 70-100°C) for a specified duration.[15]

-

Air is circulated to carry away any volatilized plasticizer.

-

After the set time, the sample is removed, allowed to cool to room temperature in a desiccator, and re-weighed.

-

The weight loss is calculated and reported as the percentage of plasticizer lost due to volatilization.[15]

-

Conclusion

The mechanism of action of dibenzoate plasticizers is a well-understood physical process rooted in the principles of solvation and free volume. By effectively inserting themselves between polymer chains, dibenzoates disrupt intermolecular polymer-polymer forces, increase chain mobility, and lower the glass transition temperature, thereby transforming a rigid material into a flexible one. The specific chemical structure of the dibenzoate molecule significantly influences its performance, offering opportunities to tailor properties like plasticizing efficiency and low-temperature flexibility.[1][16] The quantitative evaluation of these effects through standardized thermal and mechanical testing is crucial for the development and selection of the optimal plasticizer for a given application, solidifying the role of dibenzoates as high-performance, next-generation polymer additives.

References

- 1. mdpi.com [mdpi.com]

- 2. adhesivesmag.com [adhesivesmag.com]

- 3. researchgate.net [researchgate.net]

- 4. KR20130105722A - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]

- 5. specialchem.com [specialchem.com]

- 6. WO2012092366A1 - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The use of dynamic mechanical analysis (DMA) to evaluate plasticization of acrylic polymer films under simulated gastrointestinal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dynamic mechanical analysis of polymeric systems of pharmaceutical and biomedical significance [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. bastone-plastics.com [bastone-plastics.com]

- 16. researchgate.net [researchgate.net]

literature review on dibenzoate esters in polymer science

Introduction

Plasticizers are additives incorporated into polymeric materials to enhance their flexibility, processability, and durability.[1][2] They function by embedding themselves between polymer chains, which increases intermolecular spacing and allows the chains to move more freely.[3][4] This leads to a reduction in the material's glass transition temperature (Tg), transitioning it from a rigid, often brittle state to a more pliable and resilient one.[1][5] For decades, phthalate esters were the dominant class of plasticizers, particularly in polyvinyl chloride (PVC) applications. However, growing health and environmental concerns have driven the search for safer alternatives.[6][7]

Dibenzoate esters have emerged as a leading class of non-phthalate plasticizers, offering a compelling combination of high performance, compatibility with a wide range of polymers, and a more favorable safety profile.[7][8] These highly solvating monomeric plasticizers have a proven track record of over 40 years in demanding applications, including adhesives, sealants, caulks, coatings, and PVC formulations.[7][8][9] They are known to decrease processing times and lower processing temperatures, offering both performance and efficiency benefits.[8] This guide provides an in-depth technical review of the core aspects of dibenzoate esters in polymer science, focusing on their mechanism, effects on polymer properties, synthesis, and evaluation methods.

Common Dibenzoate Esters in Polymer Science

The versatility of dibenzoate plasticizers stems from the variety of glycols that can be used in their synthesis, allowing for the fine-tuning of properties such as solvency, compatibility, and low-temperature performance. The most historically significant dibenzoates are diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB). Blends of these two are commonly used to optimize performance and handling properties, as DEGDB is a solid at room temperature.[10] More recently, new blends, including triblends that incorporate 1,2-propylene glycol dibenzoate, have been developed to offer enhanced performance characteristics like improved gelation and fusion in PVC plastisols.[9]

Specialty dibenzoates are also available for specific applications, including:

-

Neopentyl Glycol Dibenzoate (NPG Dibenzoate): Offers excellent UV stability and low volatility.[11]

-

1,4-Butanediol Dibenzoate (1,4-BDB): Can act as a reversible, heat-activated plasticizer.[12]

-

Linear Alkyl Diol Dibenzoates: A newer class of potentially "green" plasticizers, such as 1,3-propanediol dibenzoate (1,3-PrDB), 1,5-pentanediol dibenzoate (1,5-PDB), and 1,6-hexanediol dibenzoate (1,6-HDB), which have shown performance comparable to or exceeding traditional plasticizers in PVC.[12]

Mechanism of Action

The primary function of a plasticizer is to increase the free volume within a polymer matrix. Dibenzoate ester molecules, which are smaller than the polymer chains, intersperse themselves between the macromolecules. This separates the polymer chains, weakening the intermolecular van der Waals forces that hold them rigidly in place.[13] The increased spacing and reduced intermolecular attraction lower the energy required for segmental motion, allowing the polymer chains to slide past one another more easily.[13]

This molecular-level change manifests as a decrease in the material's glass transition temperature (Tg). Below its Tg, a polymer is hard and glassy; above it, the polymer is in a softer, rubbery state.[5] By lowering the Tg, dibenzoates effectively increase the flexibility and reduce the brittleness of the polymer at its service temperature.[13] The high solvating nature of dibenzoates means they are highly compatible with polar polymers like PVC and acrylics, leading to efficient plasticization.[8]

Performance Data and Effects on Polymer Properties

Dibenzoate plasticizers impact a range of critical performance metrics, including thermal, mechanical, and rheological properties. Their effectiveness varies depending on the specific dibenzoate, its concentration, and the host polymer.

Polyvinyl Chloride (PVC)

Dibenzoates are highly effective plasticizers for PVC, often serving as a direct replacement for phthalates like di(2-ethylhexyl) phthalate (DEHP).[12] A study comparing several linear alkyl diol dibenzoates to DEHP in a 40 parts per hundred resin (phr) PVC formulation yielded significant quantitative data, demonstrating their viability.[12] The results showed that 1,3-propanediol (C3), 1,5-pentanediol (C5), and 1,6-hexanediol (C6) dibenzoates performed as well as or better than DEHP in key mechanical tests.[12]

| Property | Unplasticized PVC | PVC + 40 phr DEHP | PVC + 40 phr 1,3-PrDB | PVC + 40 phr 1,5-PDB | PVC + 40 phr 1,6-HDB |

| Glass Transition Temp. (Tg), °C | ~85 | -3.5 | -5.4 | -1.5 | 2.9 |

| Elongation at Break (%) | <10 | 370 ± 11 | 374 ± 13 | 400 ± 11 | 363 ± 13 |

| Maximum Stress (MPa) | ~50 | 18.9 ± 0.4 | 19.3 ± 0.6 | 19.1 ± 0.4 | 19.4 ± 0.4 |

| Surface Hardness (GPa) | N/A | 0.046 ± 0.002 | 0.045 ± 0.001 | 0.045 ± 0.002 | 0.038 ± 0.001 |

| Table 1: Quantitative comparison of dibenzoate plasticizers and DEHP in PVC at 40 phr concentration. Data sourced from Erythropel et al. (2018).[12] |

Adhesives and Sealants

Dibenzoates are widely used in waterborne adhesives, particularly those based on polyvinyl acetate (PVAc) and acrylic emulsions, as well as in caulks and sealants.[7][8] In these systems, they improve performance in several ways.

| Property Affected | Effect of Dibenzoate Addition | Application Benefit |

| Glass Transition Temp. (Tg) | Reduces Tg of the polymer base.[2] | Increases flexibility, prevents cracking in cold environments.[1] |

| Tack | Increases loop tack, rolling ball tack, and quick stick. | Improves the immediate bond formation of pressure-sensitive adhesives (PSAs). |

| Peel Strength | Generally increases peel adhesion.[2] | Enhances the bond strength and durability of the adhesive. |

| Viscosity | Can increase the viscosity of waterborne adhesive formulations.[2] | Can be an indicator of good plasticizer compatibility in the system. |

| Wetting | Improves the wetting of the adhesive on the substrate. | Promotes better surface contact and stronger adhesion. |

| Holding Power (Shear) | Tends to reduce the holding power of PSAs.[2] | A critical trade-off to consider in formulations requiring high shear resistance. |

| Table 2: Summary of performance effects of dibenzoate plasticizers in adhesive and sealant applications.[2] |

Experimental Protocols

Synthesis of Dibenzoate Esters

The industrial synthesis of dibenzoate esters is typically achieved through one of two primary methods:

-

Direct Esterification: This is the most common method, involving the reaction of a diol (e.g., diethylene glycol) with two equivalents of benzoic acid at elevated temperatures (170-250°C).[14] The reaction is an equilibrium process, so water, a byproduct, must be continuously removed to drive the reaction to completion.[12] This is often accomplished using azeotropic distillation or by applying a vacuum. An organometallic catalyst, such as zirconium carbonate or a tin-based catalyst, is typically employed to increase the reaction rate.[14]

-

Transesterification: This method involves reacting a diol with a benzoate ester of a more volatile alcohol, such as methyl benzoate or butyl benzoate.[11] An alkali or alkaline earth metal catalyst (e.g., calcium oxide) is often used.[11] The more volatile alcohol (e.g., methanol) is distilled off to shift the equilibrium towards the formation of the desired glycol dibenzoate.

Evaluation of Plasticizer Performance

A standardized workflow is used to characterize and quantify the performance of a new plasticizer in a polymer system.

-

Formulation and Compounding: The plasticizer is blended with the polymer resin and other necessary additives (stabilizers, fillers, etc.) at a specified concentration (e.g., 40 phr). For thermoplastics like PVC, this is done using a two-roll mill or an extruder to ensure homogeneous mixing.[1] For liquid systems like adhesives, the components are mixed in a vessel.

-

Sample Preparation: The compounded material is then processed into a form suitable for testing, such as pressed films, extruded profiles, or cast adhesive layers.[11]

-

Thermal Analysis: The effect on the glass transition temperature (Tg) is a primary indicator of plasticizer efficiency. This is most commonly measured using:

-

Mechanical Testing: Standardized tests are performed to quantify changes in physical properties:

-

Tensile Testing (ASTM D412/D882): Measures tensile strength, elongation at break, and modulus of elasticity.[7][13]

-

Hardness Testing (ASTM D2240): Measures the surface hardness, typically on the Shore A or D scale.

-

Adhesive Testing (PSTC/ASTM methods): For PSAs, tests for peel adhesion, tack, and shear strength are conducted.[7]

-

-

Migration and Extraction Resistance: Tests are performed to measure the permanence of the plasticizer. This can involve exposing the plasticized polymer to solvents (e.g., soapy water, oils) or elevated temperatures and then measuring the weight loss.[3][8] The amount of extracted plasticizer can be quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[14]

References

- 1. Effects of bio-based plasticizers on mechanical and thermal properties of PVC/wood flour composites :: BioResources [bioresources.cnr.ncsu.edu]

- 2. adhesivesmag.com [adhesivesmag.com]

- 3. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciencemadness.org [sciencemadness.org]

- 6. tandfonline.com [tandfonline.com]

- 7. dl.astm.org [dl.astm.org]

- 8. adhesivesmag.com [adhesivesmag.com]

- 9. US20130274396A1 - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]

- 10. KR20130105722A - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. kgt88.com [kgt88.com]

- 14. polymersolutions.com [polymersolutions.com]

- 15. pubs.acs.org [pubs.acs.org]

Toxicological Profile of 2,4-Pentanediol Dibenzoate: An In-Depth Technical Guide

Disclaimer: There is a significant lack of direct toxicological data for 2,4-Pentanediol Dibenzoate. The following profile has been constructed using a read-across approach based on the toxicological data of its expected metabolic breakdown products: 2,4-Pentanediol and Benzoic Acid. This report is intended for researchers, scientists, and drug development professionals and should be interpreted with caution.

Executive Summary

This compound is a chemical for which no direct toxicological studies have been identified in publicly available literature. In the absence of empirical data, this document provides a predictive toxicological profile based on the known properties of its anticipated metabolites. It is expected that in vivo, this compound will be hydrolyzed to 2,4-Pentanediol and benzoic acid. Therefore, the toxicological properties of these two metabolites are presented as a surrogate for the parent compound.

Based on the data of its metabolites, this compound is predicted to have low acute toxicity via oral and dermal routes. It may be a mild skin irritant. Benzoic acid, one of the metabolites, has been extensively studied and is generally recognized as having low systemic toxicity, is not considered genotoxic in vivo, and has a high No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity. Data for several toxicological endpoints for 2,4-Pentanediol are not available.

Predicted Metabolism of this compound

In biological systems, it is anticipated that esterases will hydrolyze this compound into its constituent alcohol, 2,4-Pentanediol, and benzoic acid. This metabolic pathway is a common fate for ester compounds in the body.

Toxicological Data of Metabolites

The following sections summarize the available toxicological data for the expected metabolites of this compound.

2,4-Pentanediol

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 6860 mg/kg | [1] |

| LD50 | Rabbit | Dermal | 13536 mg/kg | [1] |

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Mild skin irritation - 24 h | [1] |

| Eye Irritation | - | No data available | [1] |

No data available.[1]

No data available.[1]

No data available.[1]

Benzoic Acid

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1700-3040 mg/kg bw | [2] |

| LD50 | Mouse | Oral | 1940-2370 mg/kg bw | [2] |

While specific quantitative data from standardized tests are not detailed in the search results, benzoic acid is known to be a mild irritant.

Cases of urticaria, asthma, rhinitis, or anaphylactic shock have been reported in sensitive individuals after oral, dermal, or inhalation exposure.[3]

| Assay | System | With Metabolic Activation | Without Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium | Yes and No | Yes and No | Negative | [2] |

| Chromosome Aberration | Mammalian cell lines | - | - | Weakly positive/Equivocal in vitro | [2] |

| In vivo cytogenetic/micronucleus assays | - | - | - | Negative | [2] |

Overall, benzoic acid is not considered to be genotoxic in vivo.[2][4]

A four-generation study in rats established a NOAEL of 500 mg/kg bw/day.[2] No evidence of reproductive or developmental toxicity was observed at this dose.[2]

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are based on OECD guidelines.

Acute Oral Toxicity (Based on OECD 420)

The acute oral toxicity test provides information on the hazardous effects that may arise from a single oral ingestion of a substance. The Fixed Dose Procedure, as outlined in OECD Guideline 420, is a common method.

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats) are used.

-

Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.

-

Sighting Study: A single animal is dosed at a starting dose level to determine the appropriate dose for the main study.

-

Main Study: A group of animals (e.g., 5 females) is dosed at the selected fixed dose level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Skin Irritation (Based on OECD 404)

This test assesses the potential of a substance to cause skin irritation.

Methodology:

-

Animal Selection: Albino rabbits are typically used.

-

Test Substance Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin and covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized system (e.g., Draize scale).

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test, Based on OECD 471)

This in vitro test is used to detect gene mutations.

Methodology:

-

Test System: Histidine-requiring strains of Salmonella typhimurium are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations.

-

Scoring: The number of revertant colonies (bacteria that have mutated back to a state of histidine independence) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Conclusion

Due to the absence of direct toxicological data for this compound, a definitive assessment of its hazard profile cannot be made. However, based on the principle of read-across from its expected metabolites, 2,4-Pentanediol and benzoic acid, it is predicted to have low acute toxicity. The potential for mild skin irritation exists. Benzoic acid has a well-established safety profile, with no significant concerns for genotoxicity or reproductive toxicity at expected exposure levels. Significant data gaps remain for 2,4-Pentanediol, particularly concerning chronic toxicity, carcinogenicity, and reproductive effects. Therefore, any application of this compound in consumer products or pharmaceuticals would necessitate a comprehensive toxicological evaluation of the parent compound.

References

An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Dibenzoate Plasticizers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of three key dibenzoate plasticizers: Diethylene Glycol Dibenzoate (DEGDB), Dipropylene Glycol Dibenzoate (DPGDB), and 1,2-Propanediol Dibenzoate. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support environmental risk assessment and the development of more sustainable alternatives.

Executive Summary

Dibenzoate plasticizers are gaining prominence as alternatives to phthalates. Understanding their environmental behavior is crucial for responsible product development and regulatory compliance. This guide indicates that while DEGDB and DPGDB are generally biodegradable, their degradation can be slow, particularly for the monoester metabolites formed during initial hydrolysis. The presence of an ether linkage in DEGDB and DPGDB appears to hinder further breakdown, potentially leading to the accumulation of these metabolites in the environment.[1][2] Data for 1,2-Propanediol Dibenzoate is limited, and much of the available information is based on estimations from Quantitative Structure-Activity Relationship (QSAR) models.

Physicochemical Properties and Environmental Partitioning

The environmental distribution of a chemical is governed by its physicochemical properties. The table below summarizes key parameters for the three dibenzoate plasticizers.

| Property | Diethylene Glycol Dibenzoate (DEGDB) | Dipropylene Glycol Dibenzoate (DPGDB) | 1,2-Propanediol Dibenzoate |

| CAS Number | 120-55-8 | 27138-31-4 | 19224-26-1 |

| Molecular Formula | C₁₈H₁₈O₅ | C₂₀H₂₂O₅ | C₁₇H₁₆O₄ |

| Molecular Weight ( g/mol ) | 314.33 | 342.39 | 284.30 |

| Water Solubility (mg/L) | 38 at 20°C[3] | Low (insoluble) | Insoluble[4] |

| log Kow (Octanol-Water Partition Coefficient) | 3.2[3] | 3.9 (estimated) | 3.8 (estimated)[4] |

| Vapor Pressure (hPa at 25°C) | < 0.00001[3] | Low | Low |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 540 (estimated)[5] | High (expected) | High (estimated) |

Biodegradability

The biodegradation of dibenzoate plasticizers is a critical aspect of their environmental fate. Studies have shown that the initial step involves the hydrolysis of one of the ester bonds, yielding benzoic acid and a corresponding monoester.[1][2] The subsequent degradation of the monoester is often the rate-limiting step.

Aerobic Biodegradation

Under aerobic conditions, many dibenzoate plasticizers are considered biodegradable.

| Test Substance | Test Guideline | Result | Conclusion |

| Diethylene Glycol Dibenzoate (DEGDB) | OECD 301B | 64-93% degradation after 28 days[1] | Readily biodegradable[1] |

| Dipropylene Glycol Dibenzoate (DPGDB) | OECD 301B | >60% degradation | Readily biodegradable |

| 1,2-Propanediol Dibenzoate | QSAR Estimation | Predicted to be biodegradable | Not readily biodegradable (estimated) |

Anaerobic Biodegradability

Anaerobic degradation is a crucial pathway in environments such as sediment and wastewater treatment sludge.

| Test Substance | Test Guideline | Result | Conclusion |

| Diethylene Glycol Dibenzoate (DEGDB) | Biogas Production Test | 70% of theoretical level by day 60[1] | Ultimately biodegradable under anaerobic conditions[1] |

| Dipropylene Glycol Dibenzoate (DPGDB) | EPA Method 796.3140 | Ultimately biodegradable | Ultimately biodegradable |

| 1,2-Propanediol Dibenzoate | QSAR Estimation | Predicted to biodegrade | - |

Abiotic Degradation

Besides biodegradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of dibenzoate plasticizers in the environment.

| Process | Test Substance | Half-life | Conditions |

| Hydrolysis | Diethylene Glycol Dibenzoate (DEGDB) | 1.3 years | pH 7[5] |

| Diethylene Glycol Dibenzoate (DEGDB) | 49 days | pH 8[5] | |

| 1,2-Propanediol Dibenzoate | Estimated to be significant | - | |

| Photolysis | All Dibenzoates | Expected to be slow | Direct photolysis in water is not expected to be a major degradation pathway. |

Bioaccumulation Potential

The tendency of a substance to accumulate in living organisms is a key consideration in environmental risk assessment.

| Test Substance | Parameter | Value | Interpretation |

| Diethylene Glycol Dibenzoate (DEGDB) | Bioconcentration Factor (BCF) | 120 (estimated)[5] | High potential for bioconcentration[5] |

| Dipropylene Glycol Dibenzoate (DPGDB) | Bioconcentration Factor (BCF) | Low (expected based on properties) | Low potential for bioconcentration |

| 1,2-Propanediol Dibenzoate | Bioconcentration Factor (BCF) | QSAR Predicted: Low | Low potential for bioconcentration (estimated) |

Ecotoxicity

The potential for adverse effects on aquatic organisms is a critical endpoint in environmental safety assessment.

| Test Substance | Organism | Endpoint | Value (mg/L) |

| Diethylene Glycol Dibenzoate (DEGDB) | Fathead Minnow (Pimephales promelas) | 96h LC50 | 3.9 |

| Water Flea (Daphnia magna) | 48h EC50 | 6.7 | |

| Green Algae (Pseudokirchneriella subcapitata) | 72h EC50 | - | |

| Dipropylene Glycol Dibenzoate (DPGDB) | Fish | 96h LC50 | >5000 |

| Aquatic Invertebrates | 48h EC50 | >100 | |

| 1,2-Propanediol Dibenzoate | Fish | 96h LC50 | QSAR Predicted: Moderate Toxicity |

| Daphnia magna | 48h LC50 | QSAR Predicted: Moderate Toxicity | |

| Algae | 72h EC50 | QSAR Predicted: Moderate Toxicity |

Experimental Protocols

Ready Biodegradability - OECD 301B (CO₂ Evolution Test)

This test evaluates the ultimate biodegradability of a chemical under aerobic conditions.

-

Test System: A defined volume of mineral medium containing a known concentration of the test substance (typically 10-20 mg/L of total organic carbon) is inoculated with activated sludge microorganisms.

-

Incubation: The system is incubated in the dark at a constant temperature (20-25°C) and aerated with CO₂-free air.

-

CO₂ Trapping: The evolved CO₂ is trapped in a solution of barium hydroxide or sodium hydroxide.

-

Measurement: The amount of CO₂ produced is determined by titration of the remaining hydroxide in the trapping solution.

-

Duration: The test is typically run for 28 days.

-

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.[6][7][8][9]

Anaerobic Biodegradability - EPA Method 796.3140

This method assesses the potential for a chemical to biodegrade under anaerobic conditions.

-

Test System: The test substance is added to a defined medium containing anaerobic sludge from a digester. The system is maintained under strictly anaerobic conditions in sealed vessels.

-

Incubation: The vessels are incubated in the dark at a constant temperature (typically 35°C).

-

Measurement: Biodegradation is determined by measuring the production of biogas (methane and carbon dioxide) over time using a pressure transducer or gas chromatography.

-

Duration: The test is typically run for 60 days.

-

Interpretation: The extent of biodegradation is calculated based on the total amount of gas produced relative to the theoretical maximum.[10]

Soil Sorption Coefficient (Koc) - OECD 106 (Batch Equilibrium Method)

This method determines the extent to which a chemical partitions between soil/sediment and water.

-

Soil/Sediment Preparation: A well-characterized soil or sediment sample is equilibrated with a calcium chloride solution.

-

Test Substance Addition: A solution of the test substance in calcium chloride is added to the soil/sediment slurry.

-

Equilibration: The mixture is agitated for a defined period to reach equilibrium.

-

Phase Separation: The solid and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of the test substance in the aqueous phase is measured using a suitable analytical method (e.g., HPLC, GC-MS).

-

Calculation: The amount of substance sorbed to the soil/sediment is calculated by difference, and the soil-water partition coefficient (Kd) is determined. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil/sediment.

Analytical Methods

The accurate quantification of dibenzoate plasticizers and their metabolites in environmental matrices is essential for fate and transport studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

-

Sample Preparation: Water samples are typically extracted with an organic solvent (e.g., dichloromethane, hexane). Soil and sediment samples require solvent extraction, often aided by sonication or accelerated solvent extraction (ASE).

-

Chromatographic Separation: The extracted analytes are separated on a capillary GC column with a non-polar or semi-polar stationary phase.

-

Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile and more polar compounds.

-

Sample Preparation: Similar to GC-MS, liquid-liquid or solid-phase extraction is used to isolate the analytes from the sample matrix.

-

Chromatographic Separation: The analytes are separated on a reversed-phase HPLC column (e.g., C18) using a mobile phase gradient of water and an organic solvent (e.g., acetonitrile, methanol).

-

Detection: UV detection is commonly used for aromatic compounds like dibenzoates. Mass spectrometry (LC-MS) can also be employed for enhanced sensitivity and selectivity.[3][11]

Visualizations

Caption: Generalized biodegradation pathway of dibenzoate plasticizers.

Caption: Experimental workflow for the OECD 301B ready biodegradability test.

Caption: Key environmental fate processes for dibenzoate plasticizers.

References

- 1. cc.ut.ee [cc.ut.ee]

- 2. In silico local QSAR modeling of bioconcentration factor of organophosphate pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. UCI Machine Learning Repository [archive.ics.uci.edu]

- 5. mdpi.com [mdpi.com]

- 6. nc3rs.org.uk [nc3rs.org.uk]

- 7. QSAR models for predicting enzymatic hydrolysis of new chemical entities in 'soft-drug' design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. QSAR model for the prediction of bio-concentration factor using aqueous solubility and descriptors considering various electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Degradation of 2,4-Pentanediol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 2,4-Pentanediol dibenzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally analogous benzoate esters and dibenzoate plasticizers to infer its thermal behavior. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to enable researchers to conduct their own stability assessments. Furthermore, a proposed thermal degradation pathway is visualized to facilitate a deeper understanding of the potential chemical transformations.

Introduction

This compound is a diester of benzoic acid and 2,4-pentanediol. Benzoate esters are utilized in a variety of applications, including as plasticizers, solvents, and intermediates in chemical synthesis. Understanding the thermal stability and degradation profile of such compounds is critical for ensuring product quality, safety, and shelf-life, particularly in applications involving elevated temperatures or long-term storage. Thermal degradation can lead to changes in physical and chemical properties, potentially resulting in loss of efficacy or the formation of undesirable byproducts.

This guide summarizes the expected thermal behavior of this compound based on the known properties of similar benzoate esters and provides the necessary methodologies for its experimental determination.

Predicted Thermal Stability and Degradation

Table 1: Predicted Thermal Stability Data for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value Range | Analytical Technique |

| Onset of Decomposition (Tonset) | 200 - 300 °C | TGA |

| Temperature at Max Decomposition Rate (Tmax) | 250 - 350 °C | DTG (Derivative TGA) |

| End-of-Life Temperature (Tend) | 350 - 450 °C | TGA |

| Melting Point (Tm) | Not available | DSC |

| Glass Transition Temperature (Tg) | Not available | DSC |

Note: These values are estimations based on general knowledge of benzoate ester thermal stability and should be confirmed by experimental analysis.

The primary degradation mechanism for esters at elevated temperatures is typically initiated by ester pyrolysis, which can proceed through various pathways, including β-elimination reactions or homolytic cleavage of the C-O bond. For this compound, a likely degradation pathway involves the cleavage of the ester linkages to form benzoic acid and intermediates derived from the pentanediol backbone.

Proposed Thermal Degradation Pathway